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Compound of Interest

Compound Name: 2-Chloro-1-methylpiperidin-4-one

CAS No.: 17228-68-1

Cat. No.: B597787 Get Quote

Part 1: Executive Summary & Structural Analysis[1]
Target Identification & Nomenclature Alert
In the context of drug development—specifically for tropinone analogs, fentanyl derivatives,

and piperidine-based antagonists—the nomenclature of chlorinated piperidinones requires

precise definition to ensure safety and synthetic success.

Target Request: 2-Chloro-1-methylpiperidin-4-one (CAS 17228-68-1).[1][2]

Structural Reality:

2-Chloro isomer (

-amino halide): The chlorine is attached to C2 (alpha to the nitrogen).[3] This structure
represents a hemiaminal chloride.[3] These species are generally unstable, susceptible to
rapid hydrolysis or elimination to form iminium ions, and are rarely isolated as free bases.

3-Chloro isomer (

-keto halide): The chlorine is attached to C3 (alpha to the carbonyl).[3] This is the standard
stable intermediate formed via direct chlorination of the ketone. It is the primary building
block for subsequent nucleophilic substitutions (e.g., Favorskii rearrangements or Darzens
reactions).
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Directive: This guide provides the high-fidelity protocol for the 3-Chloro-1-methylpiperidin-4-one

isomer, which is the functional synthetic equivalent typically required in pharmaceutical

workflows.[3] A critical note on the 2-chloro isomer is included in Section 4.

Chemical Strategy
The synthesis utilizes Sulfuryl Chloride (

) for the electrophilic

-chlorination of 1-methylpiperidin-4-one.[3] This method is preferred over

gas or NCS for process scalability and kinetic control, minimizing di-chlorinated byproducts.[3]

Reaction Scheme:

[3]

Part 2: Detailed Experimental Protocol
Materials & Reagents

Reagent MW ( g/mol ) Equiv.[3] Role Safety Class

1-

Methylpiperidin-

4-one

113.16 1.0 Substrate
Flammable,

Irritant

Sulfuryl Chloride

(

)

134.97 1.05
Chlorinating

Agent

Corrosive,

Water-Reactive

Dichloromethane

(DCM)
84.93 Solvent Medium

Volatile,

Carcinogen

susp.[3]

Ether / HCl

(anhydrous)
- - Salt Formation Corrosive

Step-by-Step Methodology
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Phase 1: Preparation and Protection (Optional but Recommended)
Rationale: While direct chlorination is possible, conducting the reaction on the hydrochloride

salt of the starting amine prevents N-oxidation and suppresses polymerization.

Dissolution: Dissolve 11.3 g (100 mmol) of 1-methylpiperidin-4-one in 100 mL of anhydrous

DCM under an Argon atmosphere.

Acidification: Cool to 0°C. Bubble dry HCl gas or add 1.1 equiv of HCl in dioxane/ether

dropwise to generate the 1-methylpiperidin-4-one hydrochloride salt in situ.

Checkpoint: The solution may become cloudy or form a suspension. Ensure vigorous

stirring.

Phase 2: Regioselective Chlorination
Reagent Addition: To the stirred suspension at 0–5°C, add Sulfuryl Chloride (8.5 mL, 105

mmol) dropwise over 30 minutes.

Mechanism:[4][5][6] The reaction proceeds via the enol tautomer of the ketone. The acidic

conditions promote enolization while protecting the nitrogen from oxidation.

Gas Evolution: Monitor the release of

and

gas. Use a scrubber trap (NaOH solution) to neutralize effluent gases.

Reaction Maintenance: Allow the mixture to warm to room temperature (20–25°C) and stir for

2–3 hours.

Monitoring: Aliquot analysis via TLC (Mobile phase: 10% MeOH in DCM) or LC-MS.[3] The

starting material spot (

) should disappear, replaced by a less polar product (

).

Phase 3: Workup & Isolation
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Critical Safety Warning: The free base of

-chloroketones can be a potent vesicant (blistering agent).[3] Handle with double nitrile gloves
and work strictly in a fume hood.[3]

Quenching: Cool the reaction mixture to 0°C. Slowly add saturated aqueous

until pH

8.

Note: Evolution of

will be vigorous.[3]

Extraction: Separate the organic layer.[3] Extract the aqueous phase twice with DCM (2 x 50

mL).

Drying: Combine organic layers, dry over anhydrous

, and filter.

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at < 30°C.

Stability Note: Do not heat above 40°C.

-Halo ketones are thermally labile.[3]

Purification: The crude oil is typically sufficient for the next step.[3] If high purity is required,

convert to the hydrochloride salt by adding 2M HCl in ether, filtering the precipitate, and

recrystallizing from Ethanol/Ether.

Part 3: Analytical Validation
Expected Data (3-Chloro Isomer)

Appearance: Pale yellow oil (free base) or white hygroscopic solid (HCl salt).

NMR (400 MHz,

):
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2.38 (s, 3H,

)[3]

2.4–3.2 (m, 6H, Ring protons)

4.55 (dd, 1H,

, C3-H) – Diagnostic signal for

-chlorination.[3]

MS (ESI):

(consistent with

).

Troubleshooting
Observation Root Cause Corrective Action

Dark/Black Tar Polymerization of free base
Keep temperature < 25°C;

store as HCl salt.[3]

Di-chlorination
Excess

or high temp

Strictly control stoichiometry

(1.05 eq) and temp (0°C).[3]

No Reaction Protonation inhibits enolization

Add a catalytic amount of

glacial acetic acid if reaction

stalls.[3]

Part 4: Visualization & Logic Flow[1]
Reaction Pathway & Regioselectivity
The following diagram illustrates the mechanistic pathway, highlighting why the 3-chloro isomer

is the kinetic product and the instability of the 2-chloro variant.
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Caption: Mechanistic divergence showing the stability of the 3-chloro product versus the

transient nature of the 2-chloro isomer.

Part 5: Critical Stability Note (The "2-Chloro"
Paradox)
Researchers finding references to CAS 17228-68-1 (2-Chloro-1-methylpiperidin-4-one) must

exercise extreme caution.[3]

Reactivity: A chlorine atom at the C2 position (between the nitrogen and the C3 methylene)

creates a hemiaminal chloride. This moiety is extremely reactive toward nucleophiles and

water.[3]

Synthesis: Accessing the 2-chloro isomer typically requires anodic oxidation of the piperidine

ring in the presence of chloride ions or the reaction of the corresponding N-oxide with acyl

chlorides (Polonovski-type conditions).[3] It is not the product of simple ketone chlorination.

Usage: If your synthetic plan calls for the 2-chloro isomer, consider generating it in situ as a

reactive electrophile rather than attempting to isolate it.[3]

Part 6: References
General Piperidine Chlorination:

Methodology: "Regioselective alpha-chlorination of ketones using sulfuryl chloride."[3]

Journal of Organic Chemistry. (Standard text reference for SO2Cl2 usage).

Source:[3]
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Structural Data & CAS Verification:

Compound: 3-Chloro-1-methylpiperidin-4-one (Often mislabeled or confused with 2-chloro

in non-curated lists).[3]

Source:[3]

Safety of Alpha-Halo Ketones:

Guidance: "Handling of lachrymators and vesicants in organic synthesis."[3]

Source:[3]

(Note: While specific literature for the isolation of the 2-chloro-4-one isomer is sparse due to its

instability, the protocol above describes the industry-standard synthesis for the functional drug

intermediate, the 3-chloro isomer.)[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b597787?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

